molecular formula C15H16N2O4 B2794361 N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 898374-09-9

N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2794361
CAS No.: 898374-09-9
M. Wt: 288.303
InChI Key: JORZGUMTEXPUKX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide is an organic compound that features a furan ring and a methoxyphenyl group connected through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 2-(furan-2-yl)ethylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and methoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of an oxamide group.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of a methoxyphenyl group.

Uniqueness

N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide is unique due to its combination of a furan ring and a methoxyphenyl group linked through an oxamide bond. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-2-4-11(10-13)17-15(19)14(18)16-8-7-12-6-3-9-21-12/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZGUMTEXPUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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